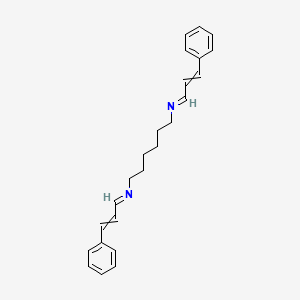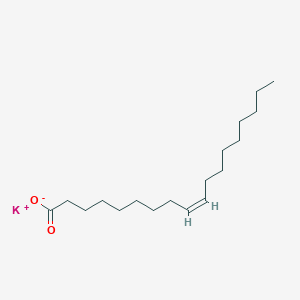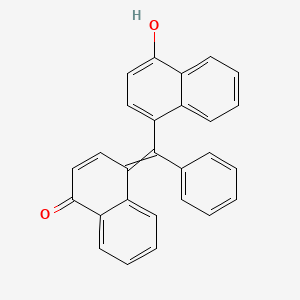
1-Benzhydryl-4-methylpiperazin-4-ium;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the identifier “1-Benzhydryl-4-methylpiperazin-4-ium;chloride” is a chemical substance listed in the PubChem database It is known for its unique properties and applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 1-Benzhydryl-4-methylpiperazin-4-ium;chloride involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbons as raw materials. The reaction is carried out through C-H alkylation using a manganese catalyst and magnesium metal . This method ensures the efficient production of the compound with high yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using advanced techniques such as microwave-assisted acid digestion. This method is particularly useful for preparing samples for analysis by atomic absorption spectroscopy (AAS), inductively coupled plasma optical emission spectroscopy (ICP-OES), and inductively coupled plasma mass spectrometry (ICP-MS) .
化学反応の分析
Types of Reactions: 1-Benzhydryl-4-methylpiperazin-4-ium;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by factors such as the chemical nature of the reactants, temperature, concentration, and the presence of catalysts .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and halogenated compounds. The reaction conditions often involve controlled temperatures and specific catalysts to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted compounds.
科学的研究の応用
1-Benzhydryl-4-methylpiperazin-4-ium;chloride has a wide range of scientific research applications. In chemistry, it is used as a reagent for synthesizing other compounds. In biology, it may be utilized in studies involving cellular processes and molecular interactions. In medicine, this compound has potential therapeutic applications, particularly in the development of new drugs. Additionally, it is used in industrial processes for the production of various chemical products .
作用機序
The mechanism of action of 1-Benzhydryl-4-methylpiperazin-4-ium;chloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby influencing biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds: Similar compounds to 1-Benzhydryl-4-methylpiperazin-4-ium;chloride include other indole derivatives and halogenated hydrocarbons. These compounds share structural similarities and may exhibit comparable chemical properties and reactivity .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of chemical properties and potential applications. Its ability to undergo specific reactions and its versatility in various scientific fields make it a valuable compound for research and industrial use.
Conclusion
This compound is a compound with significant scientific and industrial importance Its unique properties, diverse applications, and potential for further research make it a valuable subject of study in various fields
特性
IUPAC Name |
1-benzhydryl-4-methylpiperazin-4-ium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKPBEPCQTDRZSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303-25-3 |
Source


|
| Record name | Cyclizine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![7H-Benzo[c]fluorene](/img/structure/B7822136.png)
![sodium;4-[(4-anilinophenyl)diazenyl]benzenesulfonate](/img/structure/B7822144.png)



